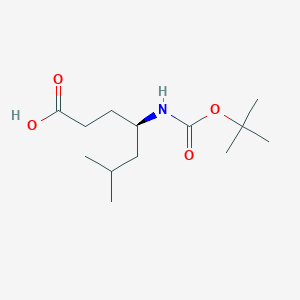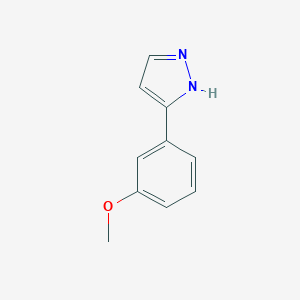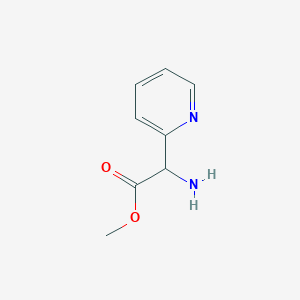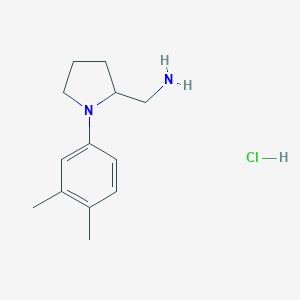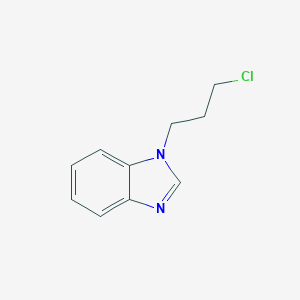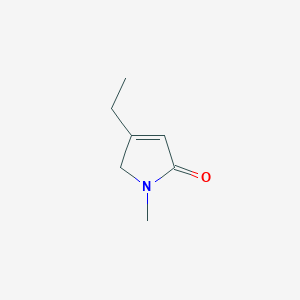
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, also known as EMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMP is a heterocyclic compound that contains a pyrrole ring and an ethyl group, which makes it a versatile molecule that can be used in different chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can result in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial activity, as well as antioxidant properties. This compound has also been shown to have anxiolytic and antidepressant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one has several advantages as a chemical compound for lab experiments. It is readily available and can be synthesized in high yields. It is also stable under various conditions, which makes it easy to handle and store. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one. One direction is the study of its potential applications in drug discovery and development. This compound has been shown to have various biological activities, and further research could lead to the development of new drugs based on this compound. Another direction is the study of its potential applications in material science, where this compound and its complexes could be used in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of this compound could lead to a better understanding of its biological effects and potential applications.
Métodos De Síntesis
The synthesis of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one can be achieved through various methods, including the reaction of 4-ethyl-1-methylpyrrole-2-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 4-ethyl-1-methylpyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with sodium hydroxide. These methods have been extensively studied and optimized to provide high yields of this compound.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, such as pyrroles and pyrrolidines. This compound has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis and material science.
Propiedades
Número CAS |
142109-24-8 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
3-ethyl-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-7(9)8(2)5-6/h4H,3,5H2,1-2H3 |
Clave InChI |
BYYKAWCMERBRMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)N(C1)C |
SMILES canónico |
CCC1=CC(=O)N(C1)C |
Sinónimos |
2H-Pyrrol-2-one,4-ethyl-1,5-dihydro-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)





![Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate](/img/structure/B115293.png)
![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)

